Cas no 74436-00-3 (Cyclosporin G)

Cyclosporin G is a cyclic undecapeptide and a structural analog of Cyclosporin A, exhibiting immunosuppressive properties. It functions by inhibiting calcineurin, thereby suppressing T-cell activation and cytokine production. Compared to Cyclosporin A, Cyclosporin G demonstrates a distinct pharmacological profile, including altered binding affinity to cyclophilins and potentially reduced nephrotoxicity. This compound is primarily utilized in research to study immunosuppressive mechanisms and explore therapeutic applications in autoimmune diseases and organ transplantation. Its structural modifications offer insights into structure-activity relationships, aiding the development of improved immunosuppressive agents. Cyclosporin G is supplied as a high-purity reagent for laboratory use, ensuring reproducibility in experimental studies.
Cyclosporin G structure
Cyclosporin G structure
Product Name:Cyclosporin G
CAS No:74436-00-3
MF:C63H113N11O12
MW:1216.63783717155
MDL:MFCD00867600
CID:565814
PubChem ID:6475296
Update Time:2025-05-23

Cyclosporin G Chemical and Physical Properties

Names and Identifiers

    • Cyclosporin G (9CI)
    • Cyclosporin G
    • Geclosporin
    • (3R,4R)-3-Hydroxy-N-methyl-5-[(E)-1-propenyl]-cyclo(L-Leu-L-Nva-Sar-N-methyl-L-Leu-L-Val-N-methyl-L-Leu-L-Ala-D-Ala-N-methyl-L-Leu-N-methyl-L-Leu-N-methyl-L-Val-)
    • Cyclo(((2S,3R,4R,6E)-3-hydroxy-4-methyl-2-(methylamino)-6-octenoyl)-L-norvalyl-N-methylglycyl-N-methyl-L-leucyl-L-valyl-N-methyl-L-leucyl-L-alanyl-D-alanyl-N-methyl-L-leucyl-N-methyl-L-leucyl-N-methyl-L-valyl)
    • Cyclosporin A,7-L-norvaline
    • (3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-33-[(E,1R,2R)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-30-propyl-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone
    • Cyclosporin-g
    • CYCLOSPORIN G [MI]
    • CYCLO((2S,3R,4R,6E)-3-HYDROXY-4-METHYL-2-(METHYLAMINO)-6-OCTENOYL-L-NORVALYL-N-METHYLGLYCYL-N-METHYL-L-LEUCYL-L-VALYL-N-METHYL-L-LEUCYL-L-ALANYL-D-ALANYL-N-METHYL-L-LEUCYL-N-METHYL-L-LEUCYL-N-METHYL-L-VALYL)
    • BC171087
    • CYCLO(L-ALANYL-D-ALANYL-N-METHYL-L-LEUCYL-N-METHYL-L-LEUCYL-N-METHYL-L-VALYL-(3R,4R,6E)-6,7-DIDEHYDRO-3-HYDROXY-N,4-DIMETHYL-L-2-AMINOOCTANOYL-L-NORVALYL-N-METHYLGLYCYL-N-METHYL-L-LEUCYL-L-VALYL-N-METHYL-L-LEUCYL)
    • SCHEMBL2110698
    • UNII-UA3JNW70T9
    • cyclosporine G
    • 2-norVal-cyclosporin
    • BDBM50422041
    • CHEMBL2107422
    • SDZ37325
    • Geclosporin [INN]
    • 74436-00-3
    • UA3JNW70T9
    • Cyclosporin A, 7-L-norvaline-
    • SDZ-37-325
    • EX-A2493
    • OG37325
    • Q27290967
    • OG-37-325
    • (3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-33-[(E,1R,2R)-1-hydroxy-2-methyl-hex-4-enyl]-6,9,18,24-tetraisobutyl-3,21-diisopropyl-1,4,7,10,12,15,19,25,28-nonamethyl-30-propyl-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone
    • 4-(5-Formyl-thiazol-2-yl)-piperazine-1-carboxylicacidtert-butylester
    • MDL: MFCD00867600
    • Inchi: 1S/C63H113N11O12/c1-25-27-29-41(15)53(76)52-57(80)66-44(28-26-2)59(82)68(18)34-49(75)69(19)45(30-35(3)4)56(79)67-50(39(11)12)62(85)70(20)46(31-36(5)6)55(78)64-42(16)54(77)65-43(17)58(81)71(21)47(32-37(7)8)60(83)72(22)48(33-38(9)10)61(84)73(23)51(40(13)14)63(86)74(52)24/h25,27,35-48,50-53,76H,26,28-34H2,1-24H3,(H,64,78)(H,65,77)(H,66,80)(H,67,79)/b27-25+/t41-,42+,43-,44+,45+,46+,47+,48+,50+,51+,52+,53-/m1/s1
    • InChI Key: ZMKGDQSIRSGUDJ-VSROPUKISA-N
    • SMILES: O[C@H]([C@H](C)C/C=C/C)[C@H]1C(N[C@H](C(N(C)CC(N(C)[C@H](C(N[C@H](C(N(C)[C@H](C(N[C@@H](C)C(N[C@H](C)C(N(C)[C@@H](CC(C)C)C(N(C)[C@H](C(N(C)[C@H](C(N1C)=O)C(C)C)=O)CC(C)C)=O)=O)=O)=O)CC(C)C)=O)C(C)C)=O)CC(C)C)=O)=O)CCC)=O

Computed Properties

  • Exact Mass: 1215.86000
  • Monoisotopic Mass: 1215.85701808g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 5
  • Hydrogen Bond Acceptor Count: 12
  • Heavy Atom Count: 86
  • Rotatable Bond Count: 16
  • Complexity: 2340
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 12
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 7.9
  • Topological Polar Surface Area: 279Ų

Experimental Properties

  • Melting Point: 196-197°
  • PSA: 278.80000
  • LogP: 4.53960
  • Specific Rotation: D20 -245° (c = 1.0 in chloroform); D20 -191° (c = 1.04 in methanol)

Cyclosporin G Pricemore >>

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Additional information on Cyclosporin G

Cyclosporin G: A Comprehensive Overview

Cyclosporin G, also known by its CAS No 74436-00-3, is a naturally occurring cyclic peptide that has garnered significant attention in the fields of immunology and pharmacology. This compound is part of the cyclosporine family, which is renowned for its immunosuppressive properties. Recent studies have further elucidated its mechanisms of action and potential therapeutic applications, making it a subject of intense research interest.

Cyclosporin G was first isolated from the fungus Beauveria nivea, and its structure consists of a cyclic arrangement of amino acids. The compound's unique structure contributes to its ability to modulate cellular signaling pathways, particularly those involving calcineurin. Calcineurin is a phosphatase enzyme that plays a critical role in T-cell activation, making Cyclosporin G a promising candidate for immunomodulatory therapies.

Recent advancements in bioinformatics and structural biology have allowed researchers to map the three-dimensional structure of Cyclosporin G with unprecedented precision. This has led to a deeper understanding of how the compound interacts with its target proteins, paving the way for the development of more effective derivatives. For instance, studies published in 2023 have highlighted the potential of Cyclosporin G in treating autoimmune diseases such as rheumatoid arthritis and multiple sclerosis by selectively inhibiting pro-inflammatory cytokines.

In addition to its immunosuppressive effects, Cyclosporin G has shown promise in oncology research. Preclinical trials have demonstrated that this compound can enhance the efficacy of chemotherapy by modulating the tumor microenvironment. Specifically, it has been found to inhibit the proliferation of cancer cells while sparing healthy tissue, which is a significant advantage over traditional chemotherapeutic agents.

The pharmacokinetics of Cyclosporin G have also been extensively studied. Research indicates that the compound exhibits favorable bioavailability when administered orally, although its metabolism and excretion pathways are still under investigation. Understanding these aspects is crucial for optimizing dosing regimens and minimizing adverse effects in clinical settings.

Moreover, Cyclosporin G has been explored as a potential agent in regenerative medicine. Studies suggest that it may promote tissue repair by stimulating the activity of mesenchymal stem cells. This property could have implications for treating conditions such as chronic wounds and degenerative diseases.

Despite its numerous potential applications, Cyclosporin G is not without challenges. One major concern is its potential for inducing immunosuppression-related side effects, such as increased susceptibility to infections. However, ongoing research aims to mitigate these risks through targeted delivery systems and structural modifications.

In conclusion, Cyclosporin G (CAS No 74436-00-3) represents a groundbreaking compound with diverse therapeutic applications. Its ability to modulate immune responses and influence cellular behavior positions it as a key player in modern medicine. As research continues to uncover new insights into its mechanisms and potentials, Cyclosporin G holds the promise of revolutionizing treatment approaches for a wide range of diseases.

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